2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone
Description
2-{[(4-Bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone is a substituted tetralone derivative characterized by a 3,4-dihydronaphthalenone core with a [(4-bromophenyl)sulfanyl]methyl group at position 2. The tetralone scaffold is a bicyclic ketone widely utilized in organic synthesis and pharmaceutical research due to its versatility in forming bioactive molecules . Bromine’s electronegativity and lipophilicity may influence the compound’s pharmacokinetic properties, including membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfanylmethyl]-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrOS/c18-14-7-9-15(10-8-14)20-11-13-6-5-12-3-1-2-4-16(12)17(13)19/h1-4,7-10,13H,5-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWMBAYJIOSZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CSC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation.
- Molecular Formula : C17H15BrOS
- Molecular Weight : 347.27 g/mol
- Boiling Point : 472.8 ± 28.0 °C (predicted)
- Density : 1.46 ± 0.1 g/cm³ (predicted) .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines such as HeLa and PC3. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
A study evaluating the anticancer activity of various compounds derived from plant sources highlighted that certain derivatives exhibited significant inhibition percentages against HeLa cells, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | % Inhibition (HeLa) | IC50 (µM) |
|---|---|---|
| Compound 1 | 28% | ND |
| Compound 2 | 24% | ND |
| Doxorubicin | 71% | 0.8 ± 0.2 |
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has also been explored. For example, certain derivatives have demonstrated significant reduction in paw edema in animal models, indicating their efficacy in mitigating inflammatory responses. One study reported a reduction in edema by up to 83.98% when treated with a structurally similar compound compared to standard anti-inflammatory drugs like ibuprofen .
Antioxidant Activity
Compounds related to this compound have also been evaluated for their antioxidant properties. The DPPH radical scavenging assay is commonly used to assess the antioxidant capacity, with some compounds showing high percentages of inhibition at varying concentrations.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 100 | 94.516 ± 0.011 |
| 200 | 94.766 ± 0.014 |
| 400 | 95.646 ± 0.003 |
These results suggest that the compound may possess significant free radical scavenging activity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets, including cyclooxygenase enzymes (COX-1 and COX-2). The docking results indicated a preferential binding to COX-1 over COX-2, suggesting potential applications in anti-inflammatory therapies .
Case Studies and Research Findings
Several studies have isolated and characterized compounds from various plant sources that share structural similarities with this compound. These studies typically involve:
- Isolation through chromatographic techniques.
- Characterization using NMR and mass spectrometry.
- Biological evaluation through in vitro assays against cancer cell lines and inflammatory models.
In one notable case, isolated compounds were tested for their anticancer effects against HeLa and other cell lines, revealing moderate to strong activity depending on the structural modifications .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone exhibit significant anticancer properties. The presence of the bromophenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that organosulfur compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Organosulfur compounds are known for their ability to disrupt microbial cell membranes and inhibit enzyme activity critical for bacterial survival. Preliminary studies have reported that similar compounds demonstrate effectiveness against a range of pathogens, including bacteria and fungi.
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor could be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's stability and charge transport properties are essential for enhancing the efficiency of these devices.
Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of organosulfur moieties into polymer matrices can improve their chemical resistance and overall durability, making them suitable for various industrial applications.
Case Study 1: Anticancer Efficacy
A study conducted on a series of organosulfur compounds similar to this compound demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis, highlighting the potential for developing new anticancer agents based on this scaffold.
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a marked reduction in bacterial viability, suggesting that modifications to the sulfur-containing structure could enhance antimicrobial potency.
Chemical Reactions Analysis
Synthetic Preparation
The compound is synthesized via nucleophilic substitution or C–H activation strategies. Key methods include:
-
Thioether Formation :
Substitution of a leaving group (e.g., bromide) on 3,4-dihydronaphthalenone derivatives with 4-bromothiophenol under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound12.- Example:
-
Rhodium-Catalyzed Annulation :
Rhodium(III) catalysts enable [4+2] annulation between α-diazocarbonyl compounds and sulfoxonium ylides, forming naphthalenone scaffolds3.
Substitution Reactions
The 4-bromophenylsulfanyl group exhibits reactivity in cross-coupling and substitution reactions:
-
Suzuki–Miyaura Coupling :
The bromine atom undergoes palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives45.- Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux.
- Example:
-
Nucleophilic Aromatic Substitution :
The electron-deficient 4-bromophenyl group reacts with amines (e.g., piperidine) under heating64.
Oxidation and Reduction
-
Sulfanyl Oxidation :
The –S– group oxidizes to sulfoxide or sulfone derivatives using mCPBA or H₂O₂12.- Example:
-
Ketone Reduction :
The naphthalenone carbonyl group reduces to alcohol using NaBH₄ or LiAlH₄7[^14].
Cycloaddition and Cyclization
- [4+2] Annulation :
Under Rh(III) catalysis, the compound participates in annulation with diazo reagents to form polycyclic structures3.- Example:
Data Table: Documented Reactions and Conditions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl-substituted naphthalenone | 75–85% | 45 |
| Sulfone Formation | H₂O₂, AcOH, 50°C, 6h | Sulfone derivative | 90% | 12 |
| Rh-Catalyzed Annulation | [Cp*RhCl₂]₂, AgSbF₆, Zn(OAc)₂, DCE, rt | Fused naphthalenone ylide | 65–79% | 3 |
| Nucleophilic Substitution | Piperidine, DMF, 100°C | Amine-substituted derivative | 60% | 6 |
Mechanistic Insights
- C–H Activation : Rhodium catalysts facilitate regioselective C–H bond activation at the naphthalenone α-position, enabling annulation3.
- Deuteration Studies : Isotopic labeling (CD₃OD) reveals partial deuteration at the phenyl ring’s 6-position, indicating reversible C–H activation3.
Stability and Handling
Comparison with Similar Compounds
Key Observations :
- Bromine and chlorine substituents enhance lipophilicity but may reduce aqueous solubility .
- Oxygen-containing groups (e.g., hydroxy, methoxy) improve solubility and metabolic stability .
- Stereochemical variations (e.g., diastereomers in dihydroxy derivatives) significantly impact biological activity .
Key Observations :
Key Observations :
Q & A
Basic: What synthetic strategies are effective for preparing 2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone?
Methodological Answer:
The synthesis typically involves:
- Bromination : Introduce bromine to the biphenyl precursor under controlled conditions (e.g., using Br₂ in CH₂Cl₂ with FeBr₃ catalysis) .
- Thioether Formation : React the brominated intermediate with a mercaptan (e.g., 4-bromothiophenol) via nucleophilic substitution, optimized in polar aprotic solvents (DMF or DMSO) at 60–80°C .
- Cyclization : Use acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid) to form the dihydronaphthalenone core .
Key Considerations : - Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
- Competing pathways (e.g., over-oxidation of the thioether) require careful monitoring by TLC or HPLC .
Advanced: How can enantioselective synthesis of this compound be achieved?
Methodological Answer:
Enantioselective synthesis leverages:
- Chiral Catalysts : Use Pd-catalyzed asymmetric cross-couplings or organocatalysts (e.g., proline derivatives) to install stereocenters during thioether formation .
- Microbial Reduction : Employ Rhodococcus spp. or Pseudomonas strains to selectively reduce ketone groups in the dihydronaphthalenone core, achieving enantiomeric excess (ee) >90% .
Data-Driven Optimization : - Kinetic resolution studies show Candida antarctica lipase B preferentially hydrolyzes (R)-enantiomers, enriching the (S)-form .
- Computational modeling (DFT) predicts transition-state energies to guide catalyst selection .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity Mitigation : Wear nitrile gloves, goggles, and a lab coat due to acute oral toxicity (LD₅₀ ~300 mg/kg in rats) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (dust/mist) .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose via approved hazardous waste facilities .
Regulatory Compliance : - Classified under GHS Category 4 (H302: Harmful if swallowed) .
- EU REACH registration required for research-scale quantities >1 kg/year .
Advanced: How do computational studies inform reactivity predictions for this compound?
Methodological Answer:
- DFT Calculations : Analyze electron density maps to identify electrophilic sites (e.g., sulfur in the thioether group) prone to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways, showing THF stabilizes transition states by 2–3 kcal/mol .
Case Study : - Frontier Molecular Orbital (FMO) theory predicts regioselectivity in bromination: the para position on the biphenyl moiety is 1.5× more reactive than ortho due to lower LUMO energy .
Basic: What analytical techniques validate the compound’s structure and purity?
Methodological Answer:
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 7.45–7.55 (bromophenyl protons), δ 3.15 (SCH₂ methylene), and δ 2.75–2.90 (dihydronaphthalenone protons) .
- MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 361.02 (calc. 361.04) .
- XRD : Single-crystal X-ray diffraction resolves bond angles (e.g., C-S-C = 104.5°) and confirms stereochemistry .
Advanced: What contradictions exist in reported biological activities of this compound?
Methodological Answer:
- Antimicrobial Studies :
- In vitro assays report MIC = 8 µg/mL against S. aureus, but conflicting data (MIC = 32 µg/mL) arise from differences in bacterial strain resistance profiles .
- Mechanistic studies suggest membrane disruption via thioether insertion, but fluorescence anisotropy assays show no lipid bilayer interaction .
- Cytotoxicity :
Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
- pH Stability :
- Degrades rapidly at pH <2 (t₁/₂ = 2 h) via acid-catalyzed hydrolysis of the thioether group; stable at pH 5–9 .
- Thermal Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
